molecular formula C23H19ClN4O2S B15033784 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide

6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B15033784
M. Wt: 450.9 g/mol
InChI Key: SAYLIYLRJVWQIO-UHFFFAOYSA-N
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Description

6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound features a pyridine ring substituted with various functional groups, including a cyano group, a chlorophenyl group, and a carbamoylmethylsulfanyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of Functional Groups: The cyano group, chlorophenyl group, and carbamoylmethylsulfanyl group are introduced through various substitution reactions. For example, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product. This step may require the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-FLUOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE
  • **6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-BROMOPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups. The presence of the chlorophenyl group, in particular, imparts distinct chemical properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H19ClN4O2S

Molecular Weight

450.9 g/mol

IUPAC Name

6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C23H19ClN4O2S/c1-13-5-3-4-6-18(13)28-22(30)20-14(2)27-23(31-12-19(26)29)17(11-25)21(20)15-7-9-16(24)10-8-15/h3-10H,12H2,1-2H3,(H2,26,29)(H,28,30)

InChI Key

SAYLIYLRJVWQIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)SCC(=O)N)C

Origin of Product

United States

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